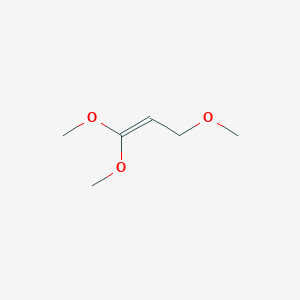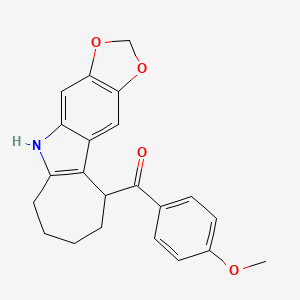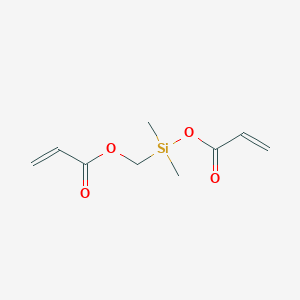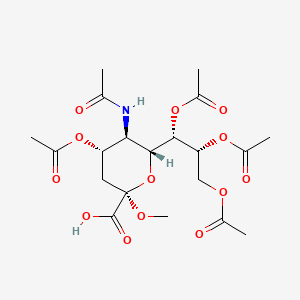
2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid is a versatile acetylated neuraminic acid derivative. It is often present as the terminal sugar of glycoproteins and plays a significant role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid typically involves the acetylation of N-acetylneuraminic acid. The process includes the use of acetic anhydride and a base such as pyridine to achieve the acetylation at the 4, 7, 8, and 9 positions . The methylation at the 2-O position can be achieved using methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetylated positions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, methyl iodide, potassium permanganate, and sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: This compound is essential in studying cell surface interactions and signaling pathways.
Medicine: It has potential therapeutic applications in the development of antiviral and anticancer agents.
Industry: It is used in the production of biologically active compounds and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid involves its interaction with specific molecular targets, such as enzymes and receptors on cell surfaces. It can modulate signaling pathways and influence cellular processes like adhesion, migration, and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic acid methyl ester
- N-Acetyl-2-chloro-2-deoxyneuraminic acid methyl ester 4,7,8,9-tetraacetate
- Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-alpha-D-neuraminic acid
Uniqueness
2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid is unique due to its specific methylation at the 2-O position, which can influence its reactivity and interaction with biological molecules. This methylation can enhance its stability and modify its biological activity compared to other similar compounds .
Propiedades
Número CAS |
50669-91-5 |
|---|---|
Fórmula molecular |
C20H29NO13 |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-methoxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(29-6,19(27)28)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18H,7-8H2,1-6H3,(H,21,22)(H,27,28)/t14-,15+,16+,17+,18+,20+/m0/s1 |
Clave InChI |
OACJSJXGBWIXRR-UMCYSPNLSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



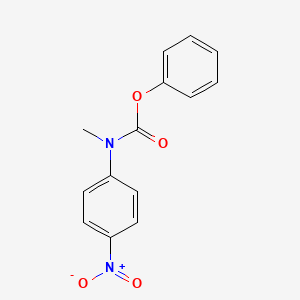
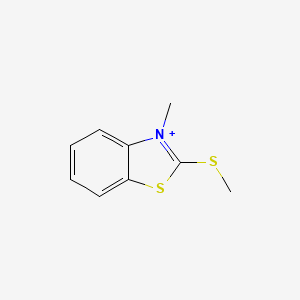
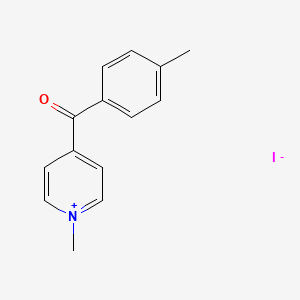
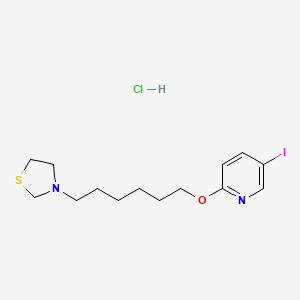
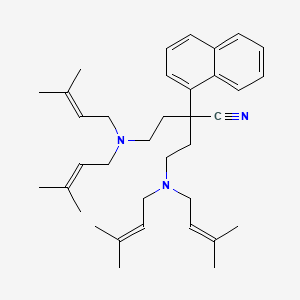
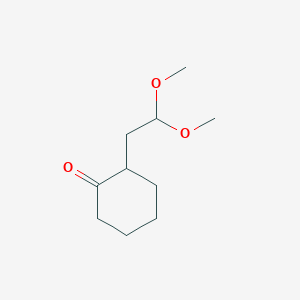
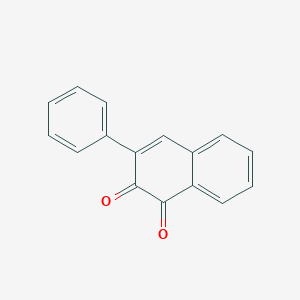
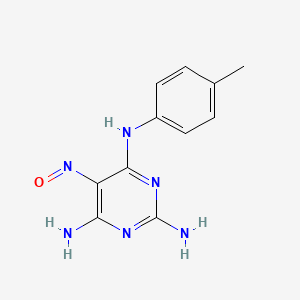
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
